
Methyl 2-(6-formyl-2,3-dimethoxyphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(6-formyl-2,3-dimethoxyphenyl)acetate is an organic compound with the molecular formula C12H14O5. It is characterized by the presence of a formyl group and two methoxy groups attached to a phenyl ring, along with a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(6-formyl-2,3-dimethoxyphenyl)acetate typically involves the esterification of 2-(6-formyl-2,3-dimethoxyphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: 2-(6-carboxy-2,3-dimethoxyphenyl)acetic acid.
Reduction: Methyl 2-(6-hydroxymethyl-2,3-dimethoxyphenyl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(6-formyl-2,3-dimethoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions due to its reactive formyl group.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Wirkmechanismus
The mechanism by which Methyl 2-(6-formyl-2,3-dimethoxyphenyl)acetate exerts its effects is largely dependent on the functional groups present in its structure. The formyl group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s reactivity through electron-donating effects. The ester group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding acid and alcohol.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(3-formyl-4-hydroxyphenyl)acetate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl 2-(6-formyl-3-methoxyphenyl)acetate: Similar structure but with only one methoxy group.
Uniqueness: Methyl 2-(6-formyl-2,3-dimethoxyphenyl)acetate is unique due to the presence of two methoxy groups, which can significantly influence its chemical reactivity and physical properties. This makes it a valuable compound for various synthetic applications and research studies.
Eigenschaften
Molekularformel |
C12H14O5 |
|---|---|
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
methyl 2-(6-formyl-2,3-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C12H14O5/c1-15-10-5-4-8(7-13)9(12(10)17-3)6-11(14)16-2/h4-5,7H,6H2,1-3H3 |
InChI-Schlüssel |
VBGQHKOYPYDOSL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C=O)CC(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



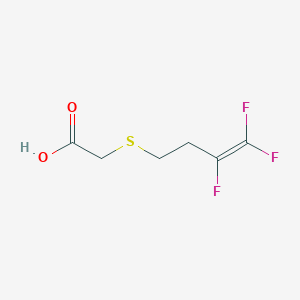

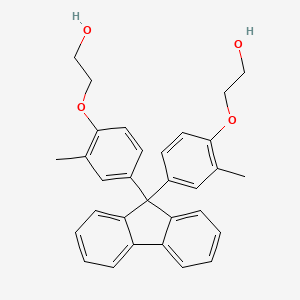
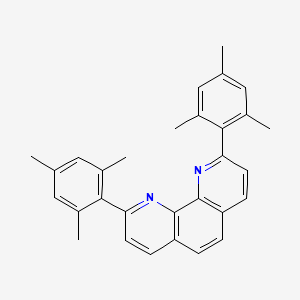
![9,10-Anthracenedione, 2-[(tribromomethyl)sulfonyl]-](/img/structure/B13125876.png)
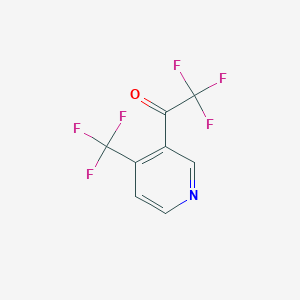

![tert-butyl N-[(1R)-2-oxo-1-phenyl-2-piperidin-1-ylethyl]carbamate](/img/structure/B13125890.png)
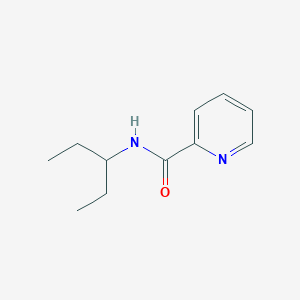
![7-Bromo-5-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13125904.png)
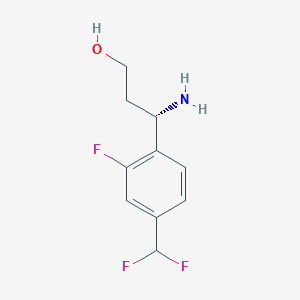
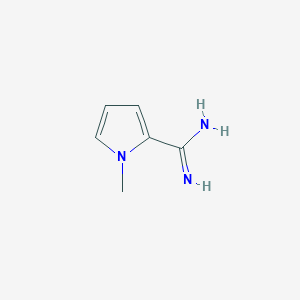
![7-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B13125929.png)
